2-(Thiazolidin-3-yl)nicotinaldehyde

CAS No.: 1779121-45-7

Cat. No.: VC2711434

Molecular Formula: C9H10N2OS

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779121-45-7 |

|---|---|

| Molecular Formula | C9H10N2OS |

| Molecular Weight | 194.26 g/mol |

| IUPAC Name | 2-(1,3-thiazolidin-3-yl)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C9H10N2OS/c12-6-8-2-1-3-10-9(8)11-4-5-13-7-11/h1-3,6H,4-5,7H2 |

| Standard InChI Key | OGKGOEYYZYNWKK-UHFFFAOYSA-N |

| SMILES | C1CSCN1C2=C(C=CC=N2)C=O |

| Canonical SMILES | C1CSCN1C2=C(C=CC=N2)C=O |

Introduction

Structure and Chemical Properties

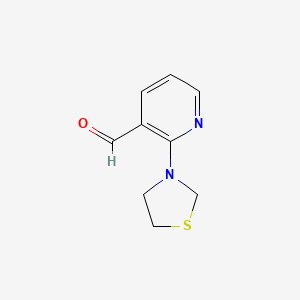

2-(Thiazolidin-3-yl)nicotinaldehyde consists of a nicotinaldehyde core (3-pyridinecarboxaldehyde) with a thiazolidin-3-yl group attached at the 2-position of the pyridine ring. The thiazolidine ring is a five-membered heterocycle containing both nitrogen and sulfur atoms. This structural arrangement creates a molecule with multiple functionalities and potential interaction sites.

Nicotinaldehyde itself, also known as 3-pyridinecarboxaldehyde, is a clear yellow to light-colored compound with a formyl group at the 3rd position of the pyridine ring . The addition of the thiazolidin-3-yl substituent at position 2 of the pyridine ring significantly alters the electronic properties and reactivity of the molecule.

Table 1: Physical and Chemical Properties of 2-(Thiazolidin-3-yl)nicotinaldehyde

| Property | Description |

|---|---|

| Molecular Formula | C9H10N2OS |

| Molecular Weight | 194.25 g/mol |

| Appearance | Yellow to light-colored solid (predicted) |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO |

| Melting Point | Estimated 195-215°C (based on similar compounds) |

| Stability | Sensitive to oxidation; store in cool, dry conditions protected from light |

| Functional Groups | Aldehyde, heterocyclic nitrogen, thioether |

| Hydrogen Bond Acceptors | 3 (N, S, C=O) |

| Hydrogen Bond Donors | 0 |

Synthetic Approaches

Several synthetic routes can be proposed for 2-(Thiazolidin-3-yl)nicotinaldehyde based on established methods for similar compounds. The synthesis typically involves either direct coupling of the thiazolidine moiety with a suitable pyridine precursor or construction of the heterocyclic systems through multiple steps.

Condensation-Based Approach

The Knoevenagel condensation reaction between pyridine aldehydes and thiazolidine derivatives has been well-documented in the literature. This approach could be modified to synthesize 2-(Thiazolidin-3-yl)nicotinaldehyde or its precursors .

| Synthetic Method | Reaction Conditions | Predicted Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-alkylation | K2CO3, acetonitrile, reflux, 24-29h | 60-80% | Single-step process, readily available reagents | May require protection/deprotection of aldehyde group |

| Vilsmeier-Haack formylation | POCl3/DMF, 0-70°C | 70-85% | Regioselective introduction of aldehyde | Multiple steps, careful control of conditions required |

| Knoevenagel condensation followed by reduction | Acetic acid, sodium acetate, ethanol, reflux | 50-70% | Well-established precedent | Multiple steps, potential side reactions |

| One-pot multicomponent reaction | Solvent-free conditions, 110-130°C | 55-75% | Environmentally friendly, atom-economic | May require optimization for selectivity |

Spectroscopic Characterization

The spectroscopic characterization of 2-(Thiazolidin-3-yl)nicotinaldehyde can be inferred from related compounds described in the literature. Key spectroscopic features would include characteristic patterns in NMR, IR, and mass spectrometry.

NMR Spectroscopy

The 1H NMR spectrum would likely show distinctive signals for the aldehyde proton at approximately δ 9.8-10.2 ppm. The protons of the thiazolidine ring typically appear in the range of δ 2.8-4.1 ppm, with the NCH2 protons generally more deshielded than the SCH2 protons due to the greater electronegativity of nitrogen compared to sulfur .

IR Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the aldehyde C=O stretching vibration at approximately 1680-1710 cm-1. Other significant bands would include C-N stretching (1200-1350 cm-1) and C-S stretching (600-700 cm-1) .

Table 3: Predicted Spectroscopic Data for 2-(Thiazolidin-3-yl)nicotinaldehyde

| Spectroscopic Method | Key Features | Predicted Values |

|---|---|---|

| 1H NMR | Aldehyde proton | δ 9.8-10.2 ppm (s, 1H) |

| Pyridine protons | δ 7.3-8.8 ppm (m, 3H) | |

| NCH2 thiazolidine | δ 3.8-4.1 ppm (t, 2H) | |

| SCH2 thiazolidine | δ 3.0-3.3 ppm (t, 2H) | |

| CH2 thiazolidine | δ 2.8-3.0 ppm (quint, 2H) | |

| 13C NMR | Aldehyde carbon | δ 190-195 ppm |

| Pyridine carbons | δ 120-160 ppm | |

| Thiazolidine carbons | δ 25-55 ppm | |

| IR | C=O stretching | 1680-1710 cm-1 |

| C=N stretching | 1580-1600 cm-1 | |

| C-N stretching | 1200-1350 cm-1 | |

| C-S stretching | 600-700 cm-1 | |

| Mass Spectrometry | Molecular ion [M]+ | m/z 194 |

| Common fragments | m/z 166 [M-CO]+, m/z 87 [thiazolidine]+ |

Structure-Activity Relationships

The biological activity of 2-(Thiazolidin-3-yl)nicotinaldehyde would likely be influenced by several structural features. Understanding these structure-activity relationships (SARs) is crucial for the rational design of more potent and selective derivatives.

Role of the Thiazolidine Ring

The thiazolidine ring is a common structural motif in many bioactive compounds. The sulfur atom can participate in weak hydrogen bonding interactions and can also form disulfide bridges with biological targets. The nitrogen atom provides a site for hydrogen bond acceptance and can also participate in ionic interactions when protonated .

Influence of the Pyridine Ring

The pyridine nitrogen serves as a hydrogen bond acceptor and can interact with hydrogen bond donors in biological targets. The positioning of the aldehyde group at the 3-position of the pyridine ring creates a specific electronic distribution that could influence binding affinity and selectivity .

Role of the Aldehyde Group

The aldehyde functionality is highly reactive and can form covalent bonds with nucleophilic residues in biological targets, such as the amino groups of lysine residues. This could lead to irreversible inhibition of enzymes or other biological targets .

Analytical Methods for Detection and Quantification

Several analytical methods can be employed for the detection and quantification of 2-(Thiazolidin-3-yl)nicotinaldehyde in various matrices.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection would be suitable for the analysis of 2-(Thiazolidin-3-yl)nicotinaldehyde due to the presence of chromophores in the molecule. The pyridine ring and the aldehyde group would provide strong UV absorption that could be utilized for detection .

Spectroscopic Methods

UV-visible spectroscopy could be employed for the detection and quantification of 2-(Thiazolidin-3-yl)nicotinaldehyde in solution. The compound would likely exhibit characteristic absorption bands due to the π-π* transitions in the pyridine ring and the n-π* transitions in the aldehyde group .

Table 5: Analytical Methods for 2-(Thiazolidin-3-yl)nicotinaldehyde

| Analytical Method | Detection Wavelength/Mode | Expected Sensitivity | Sample Preparation |

|---|---|---|---|

| HPLC-UV | 260-280 nm | 0.1-1 μg/mL | Solvent extraction, filtration |

| HPLC-MS | m/z 194 [M]+ | 0.01-0.1 μg/mL | Solvent extraction, filtration |

| UV-Visible Spectroscopy | 260-280 nm | 1-10 μg/mL | Direct dissolution in suitable solvent |

| FT-IR | 1680-1710 cm-1 (C=O) | 1-5% w/w | KBr pellet or ATR |

| NMR Spectroscopy | δ 9.8-10.2 ppm (1H, aldehyde) | 0.1-1 mM | Dissolution in deuterated solvent |

Structural Modifications and Derivative Development

The structure of 2-(Thiazolidin-3-yl)nicotinaldehyde offers several sites for modification to develop derivatives with potentially enhanced properties or biological activities.

Modifications of the Thiazolidine Ring

The thiazolidine ring could be modified through oxidation to give the corresponding thiazolidinone, which has been shown to possess enhanced biological activities in many cases . Substitution at the 2- or 5-positions of the thiazolidine ring could also modulate the biological activity and physicochemical properties of the resulting derivatives.

Modifications of the Aldehyde Group

The aldehyde group provides a versatile handle for further modifications. Reactions such as reductive amination, Wittig olefination, or aldol condensation could introduce diverse functionalities at this position, potentially leading to derivatives with improved biological profiles .

Modifications of the Pyridine Ring

Future Research Directions

Based on the structural features and potential applications of 2-(Thiazolidin-3-yl)nicotinaldehyde, several promising research directions can be identified.

Development of Optimized Synthetic Routes

The development of efficient and scalable synthetic routes for 2-(Thiazolidin-3-yl)nicotinaldehyde would facilitate further exploration of its properties and applications. One-pot multicomponent reactions under solvent-free conditions could provide environmentally friendly and atom-economic approaches to this compound .

Comprehensive Biological Evaluation

Systematic evaluation of the biological activities of 2-(Thiazolidin-3-yl)nicotinaldehyde, including antimicrobial, antioxidant, antidiabetic, and anticancer properties, would provide valuable insights into its potential therapeutic applications. Structure-activity relationship studies involving various derivatives could help identify the key structural features responsible for specific biological activities .

Exploration of Supramolecular Chemistry

The presence of multiple potential interaction sites in 2-(Thiazolidin-3-yl)nicotinaldehyde makes it an interesting candidate for supramolecular chemistry studies. Investigation of its crystal structure, hydrogen bonding patterns, and potential co-crystallization with other molecules could provide insights into its solid-state behavior and potential applications in crystal engineering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume